![molecular formula C12H17N3O B184130 N-(6-methylpyridin-2-yl)piperidine-4-carboxamide CAS No. 110105-99-2](/img/structure/B184130.png)
N-(6-methylpyridin-2-yl)piperidine-4-carboxamide
Overview
Description
N-(6-methylpyridin-2-yl)piperidine-4-carboxamide is a chemical compound with the molecular formula C12H17N3O and a molecular weight of 219.29 g/mol It is characterized by the presence of a piperidine ring substituted with a carboxamide group and a pyridine ring substituted with a methyl group
Mechanism of Action
Target of Action
Compounds with a similar piperidine nucleus have been found to exhibit strong antiproliferative activity by inhibiting tubulin polymerization .
Mode of Action
Based on the information about similar compounds, it can be inferred that it might interact with its targets, possibly leading to changes in cellular processes such as cell proliferation .
Biochemical Pathways
Given its potential antiproliferative activity, it might affect pathways related to cell division and growth .
Result of Action
Based on the antiproliferative activity of similar compounds, it might lead to inhibition of cell growth and division .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylpyridin-2-yl)piperidine-4-carboxamide typically involves the reaction of 6-methyl-2-pyridinecarboxylic acid with piperidine-4-carboxamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(6-methylpyridin-2-yl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
N-(6-methylpyridin-2-yl)piperidine-4-carboxamide has been identified as a promising candidate for drug development due to its role as a P2Y12 receptor antagonist. This receptor is crucial in platelet aggregation and thrombus formation, making these compounds valuable in treating cardiovascular diseases.
Cardiovascular Disease Treatment
The compound's ability to inhibit platelet activation suggests it could be used to prevent thrombotic events such as myocardial infarction and unstable angina. Research indicates that selective P2Y12 antagonists can significantly reduce the risk of cardiovascular events by preventing platelet aggregation .
Table 1: Comparison of P2Y12 Antagonists
Compound Name | Mechanism of Action | Therapeutic Use |
---|---|---|
This compound | P2Y12 receptor antagonist | Cardiovascular disease prevention |
Clopidogrel | P2Y12 receptor antagonist | Antiplatelet therapy |
Ticagrelor | P2Y12 receptor antagonist | Acute coronary syndrome treatment |
Synthesis and Derivative Development
The synthesis of this compound has been explored using various catalytic methods. Recent advances in organocatalysis and metal-catalyzed reactions have enabled the efficient production of this compound from pyridine derivatives.
Synthetic Methods
Recent studies highlight the use of cobalt and nickel catalysts for the hydrogenation of pyridine derivatives into piperidines, showcasing the potential for scalable synthesis . The application of these methods not only enhances yield but also improves selectivity towards desired products.
Table 2: Synthesis Methods for Piperidine Derivatives
Method | Catalyst Used | Yield (%) | Selectivity |
---|---|---|---|
Hydrogenation | Cobalt-based catalyst | High | Good |
Organocatalysis | Quinoline organocatalyst | Moderate | Excellent |
Palladium-catalyzed reaction | Palladium | High | Variable |
Case Studies and Research Findings
Numerous studies have documented the efficacy of this compound and its derivatives in preclinical models.
Preclinical Efficacy
A study demonstrated that compounds similar to this compound exhibited significant antiplatelet activity in animal models, correlating with reduced thrombus formation . This establishes a foundation for further clinical exploration.
Structure-Activity Relationship (SAR) Studies
Research also emphasizes the importance of structural modifications on the pharmacological profile of piperidine derivatives. Variations in substituents on the piperidine ring can lead to enhanced potency and selectivity against specific biological targets, thereby optimizing therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylpyridin-2-yl)piperidine-4-carboxamide
- N-(6-methylpyridin-2-yl)piperidine-4-carboxamide derivatives
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Biological Activity
N-(6-methylpyridin-2-yl)piperidine-4-carboxamide, a compound with potential medicinal applications, has garnered interest due to its structural features and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The compound features a piperidine ring fused with a carboxamide group and a 6-methylpyridin-2-yl moiety . This combination of functional groups is commonly associated with bioactive molecules, suggesting potential interactions with various biological targets. The carboxamide group particularly indicates opportunities for further functionalization to enhance biological activity.
While specific mechanisms of action for this compound have not been extensively documented, its structural components suggest that it may act as a ligand for enzymes or receptors involved in various physiological processes. Ligands play a crucial role in drug discovery by selectively binding to target molecules, potentially modulating their function .
Anticancer Activity
Recent studies have highlighted the anticancer potential of various piperidine derivatives, including those structurally related to this compound. For instance, compounds containing similar piperidine structures have shown efficacy against several cancer cell lines, such as MCF7 (breast cancer) and SK-OV-3 (ovarian adenocarcinoma). These studies often employ the MTT assay to evaluate cytotoxicity and proliferation inhibition .
Table 1: Anticancer Activity of Related Compounds
Compound | Cancer Type | IC50 (µM) | Reference |
---|---|---|---|
Compound A | MCF7 | 10.5 | |
Compound B | SK-OV-3 | 15.2 | |
Compound C | CCRF-CEM | 12.3 |
Antimicrobial Activity
The antimicrobial properties of piperidine derivatives have also been investigated. This compound may exhibit antibacterial and antifungal activities based on the presence of the piperidine ring. Studies indicate that modifications in the piperidine structure can lead to enhanced antimicrobial efficacy against Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity
Compound | Microbial Strain | MIC (µg/mL) | Reference |
---|---|---|---|
Compound X | E. coli | 20 | |
Compound Y | S. aureus | 15 | |
Compound Z | C. albicans | 25 |
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Studies have shown that substituents on the piperidine ring significantly influence the compound's potency against various targets. For example, introducing electron-donating or electron-withdrawing groups can enhance or diminish activity depending on the target site .
Case Studies
- Anticancer Efficacy : A study evaluated a series of piperidine derivatives for their anticancer properties against multiple cell lines. The results indicated that certain modifications led to improved selectivity and potency against cancer cells while maintaining low toxicity toward normal cells .
- Antimicrobial Testing : Another research effort focused on synthesizing new piperidine-based compounds to assess their antibacterial properties. The findings suggested that certain derivatives exhibited significant activity against resistant strains of bacteria, highlighting their potential as therapeutic agents in treating infections .
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)piperidine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9-3-2-4-11(14-9)15-12(16)10-5-7-13-8-6-10/h2-4,10,13H,5-8H2,1H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRNOHRAKGMBLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627587 | |
Record name | N-(6-Methylpyridin-2-yl)piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110105-99-2 | |
Record name | N-(6-Methyl-2-pyridinyl)-4-piperidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110105-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(6-Methylpyridin-2-yl)piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.